Cas no 13679-61-3 (S-Methyl 2-Furancarbothioate)
S-Methyl 2-Furancarbothioate Chemical and Physical Properties
Names and Identifiers
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- S-Methyl 2-Furancarbothioate
- 2-Furancarbothioic acid S-methylester
- Methyl 2-thiofuroate
- Methyl thiofuroate
- 2-Thiofuroic Acid S-Methyl Ester
- S-Methyl 2-Thiofuroate
- S-methyl furan-2-carbothioate
- CL057
- FEMA 3311
- METHYLTHIOL FUROATE
- S-METHYL THIOFUROATE
- methyl thio-2-furoate
- Mehtyl 2-thiolfuroate
- 2-Furancarbothioic Acid S-Methyl Ester
- Methyl 2-thiofuroate,97%
- 2-Furancarbothioic acid, S-methyl ester
- 2-Furoic acid, thio-, S-methyl ester
- S-Methyl thio-2-furoate
- 9H9BCF87R7
- FEMA No. 3311
- S-Methyl2-Furancarbothioate
- SCHEM
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- MDL: MFCD00040266
- Inchi: 1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3
- InChI Key: ISKUAGFDTRLBHG-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])C(C1=C([H])C([H])=C([H])O1)=O
Computed Properties
- Exact Mass: 142.00900
- Monoisotopic Mass: 142.00885
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Bright brown liquid
- Density: 1.23
- Boiling Point: 63 ºC (at 2 mm Hg)
- Flash Point: 94 ºC
- Refractive Index: 1.5711
- PSA: 55.51000
- LogP: 1.78280
- Solubility: Not determined
- FEMA: 3311
S-Methyl 2-Furancarbothioate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
S-Methyl 2-Furancarbothioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S862760-25g |
S-Methyl 2-Furancarbothioate |
13679-61-3 | ≥98%(GC) | 25g |
¥557.10 | 2022-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331104-SAMPLE-K |
S-Methyl 2-Furancarbothioate |
13679-61-3 | ≥98%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331104-25G-K |
S-Methyl 2-Furancarbothioate |
13679-61-3 | ≥98%, FG | 25G |
2044.01 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331104-100G-K |
S-Methyl 2-Furancarbothioate |
13679-61-3 | ≥98%, FG | 100G |
3662.13 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331104-250G-K |
S-Methyl 2-Furancarbothioate |
13679-61-3 | ≥98%, FG | 250G |
6382.36 | 2021-05-17 | |
| Chemenu | CM195924-100g |
S-Methyl furan-2-carbothioate |
13679-61-3 | 95% | 100g |
$224 | 2021-08-05 | |
| Chemenu | CM195924-500g |
S-Methyl furan-2-carbothioate |
13679-61-3 | 95% | 500g |
$701 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138381-5g |
S-Methyl furan-2-carbothioate |
13679-61-3 | 95% | 5g |
¥206.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138381-25g |
S-Methyl furan-2-carbothioate |
13679-61-3 | 95% | 25g |
¥650.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138381-100g |
S-Methyl furan-2-carbothioate |
13679-61-3 | 95% | 100g |
¥2094.0 | 2022-03-01 |
S-Methyl 2-Furancarbothioate Suppliers
S-Methyl 2-Furancarbothioate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on S-Methyl 2-Furancarbothioate
Introduction to S-Methyl 2-Furancarbothioate (CAS No. 13679-61-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
S-Methyl 2-Furancarbothioate, identified by the Chemical Abstracts Service registry number 13679-61-3, is a significant compound in the realm of chemical biology and medicinal chemistry. This organosulfur derivative features a furan ring substituted with a thioate group, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention for its potential applications in drug development, agrochemicals, and material science.
The S-Methyl 2-Furancarbothioate molecule exhibits notable reactivity due to the presence of the thioate moiety, which can participate in various chemical transformations such as nucleophilic substitution, cyclization, and condensation reactions. These characteristics make it a valuable building block for constructing more complex molecules. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into diverse research and industrial applications.
One of the most compelling aspects of S-Methyl 2-Furancarbothioate is its role in pharmaceutical research. The furan ring is a common structural motif in bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors. The thioate group further enhances its utility by providing a site for functionalization, allowing chemists to tailor the molecule for specific biological activities. For instance, derivatives of this compound have been explored as inhibitors or modulators of enzymes involved in metabolic pathways and signal transduction.
Recent studies have highlighted the potential of S-Methyl 2-Furancarbothioate in the development of novel therapeutic agents. Researchers have investigated its derivatives as candidates for treating neurological disorders, infectious diseases, and cancer. The ability to modify the furan core while retaining the thioate functionality has led to the discovery of compounds with enhanced potency and selectivity. These findings underscore the importance of S-Methyl 2-Furancarbothioate as a scaffold for drug discovery efforts.
In addition to pharmaceutical applications, S-Methyl 2-Furancarbothioate has found utility in agrochemical research. The compound’s structural features make it suitable for synthesizing pesticides and herbicides that target specific biological pathways in pests and weeds. By leveraging its reactivity, chemists can develop environmentally friendly alternatives to traditional agrochemicals, addressing growing concerns about sustainability and ecological impact.
The synthesis of S-Methyl 2-Furancarbothioate has been refined through modern catalytic techniques, improving yield and purity while reducing waste. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated thiolation, have been particularly effective in constructing the furan-thioate core efficiently. These advances not only enhance the practicality of using CAS No. 13679-61-3 but also contribute to greener chemical processes.
The versatility of S-Methyl 2-Furancarbothioate extends to material science applications as well. Its ability to form coordination complexes with metal ions has been exploited in designing functional materials such as catalysts and sensors. The furan ring can act as a ligand, facilitating interactions with transition metals that are crucial for catalytic activity. Such applications demonstrate the broad utility of this compound beyond traditional biological contexts.
Looking ahead, the future prospects for S-Methyl 2-Furancarbothioate are promising. Ongoing research aims to uncover new synthetic pathways and expand its applications in drug discovery and material science. Collaborative efforts between academia and industry are expected to drive innovation, leading to novel derivatives with improved properties and functionalities. As our understanding of molecular interactions deepens, the significance of compounds like CAS No 13679-61-3 is likely to grow even further.
In conclusion,S-Methyl 2-Furancarbothioate stands as a cornerstone in modern chemical biology and medicinal chemistry due to its unique structural features and reactivity. Its contributions to pharmaceutical development, agrochemical innovation, and material science highlight its multifaceted importance. As research continues to evolve,CAS No 13679-61-3 will undoubtedly remain at the forefront of scientific exploration, offering new opportunities for advancement.
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